molecular formula C10H14F3NO2 B13535993 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid CAS No. 2839139-49-8

3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid

Cat. No.: B13535993
CAS No.: 2839139-49-8
M. Wt: 237.22 g/mol
InChI Key: GKDMUCFSBJNIJI-UHFFFAOYSA-N
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Description

3-Azabicyclo[331]non-6-ene,trifluoroaceticacid is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid can be achieved through several methods. One effective method involves the bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by subsequent events to yield a cyclic imine product . This reaction is typically carried out in the presence of concentrated sulfuric acid and involves the use of inexpensive starting materials such as β-pinene and nitriles .

Another method involves a one-pot tandem Mannich reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors . This method provides good yields and is practical for synthesizing 3-azabicyclo[3.3.1]nonane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include amines, oxidized derivatives, and substituted compounds. The specific products depend on the reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially leading to bioactive effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structural similarity to natural alkaloids suggests that it may interact with similar targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid include other bicyclic nitrogen-containing molecules such as:

Uniqueness

The uniqueness of this compound lies in its trifluoroacetic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific applications where these unique properties are advantageous.

Properties

CAS No.

2839139-49-8

Molecular Formula

C10H14F3NO2

Molecular Weight

237.22 g/mol

IUPAC Name

3-azabicyclo[3.3.1]non-6-ene;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13N.C2HF3O2/c1-2-7-4-8(3-1)6-9-5-7;3-2(4,5)1(6)7/h1-2,7-9H,3-6H2;(H,6,7)

InChI Key

GKDMUCFSBJNIJI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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